molecular formula C23H26N4O3 B11147993 N-(1-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide

N-(1-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide

Cat. No.: B11147993
M. Wt: 406.5 g/mol
InChI Key: LDYMBPHPRQNPOM-UHFFFAOYSA-N
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Description

N-(1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors, which are involved in various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide typically involves multiple steps. One common route starts with the preparation of 1-(2-methoxyphenyl)piperazine, which is then reacted with an appropriate indole derivative. The key steps include:

    Formation of 1-(2-methoxyphenyl)piperazine: This is achieved by reacting 2-methoxyaniline with piperazine under suitable conditions.

    Coupling with Indole Derivative: The 1-(2-methoxyphenyl)piperazine is then coupled with an indole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Acetylation: The final step involves acetylation of the coupled product to yield N-(1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-(1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, particularly alpha1-adrenergic receptors.

    Medicine: Investigated for its potential therapeutic effects in treating conditions like hypertension, cardiac arrhythmias, and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses such as vasoconstriction and smooth muscle contraction. The compound acts as a ligand, binding to these receptors and modulating their activity, which can lead to therapeutic effects in conditions like hypertension and cardiac arrhythmias.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant that also acts on alpha1-adrenergic receptors.

    Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.

    Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.

Uniqueness

N-(1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide is unique due to its specific structural features, which confer distinct binding affinities and selectivities for alpha1-adrenergic receptor subtypes. This makes it a valuable compound for studying receptor-ligand interactions and developing targeted therapies.

Properties

Molecular Formula

C23H26N4O3

Molecular Weight

406.5 g/mol

IUPAC Name

N-[1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]indol-4-yl]acetamide

InChI

InChI=1S/C23H26N4O3/c1-17(28)24-19-6-5-8-20-18(19)10-11-27(20)16-23(29)26-14-12-25(13-15-26)21-7-3-4-9-22(21)30-2/h3-11H,12-16H2,1-2H3,(H,24,28)

InChI Key

LDYMBPHPRQNPOM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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